REACTION_CXSMILES
|
[CH3:1][CH:2]([Si:4]([CH:7]([CH3:9])[CH3:8])([Cl:6])Cl)[CH3:3].[CH2:10]([OH:18])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].N1C=CC=CC=1>C1(C)C=CC=CC=1>[CH3:8][CH:7]([Si:4]([CH:2]([CH3:1])[CH3:3])([O:18][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[Cl:6])[CH3:9]
|
Name
|
|
Quantity
|
28.3 g
|
Type
|
reactant
|
Smiles
|
CC(C)[Si](Cl)(Cl)C(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1000 ml three-neck round-bottom flask fitted with a stirrer
|
Type
|
CUSTOM
|
Details
|
drying tube
|
Type
|
FILTRATION
|
Details
|
filtered under a "nitrogen blanket"
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)[Si](Cl)(OCCCCCCCC)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |